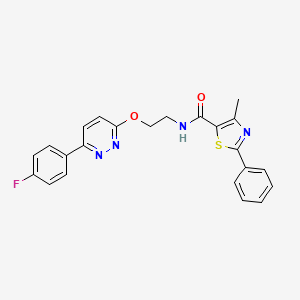
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C23H19FN4O2S and its molecular weight is 434.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's synthesis, mechanisms of action, and biological activities, supported by relevant data and case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several steps:
- Formation of the Pyridazine Ring : The pyridazine ring is synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
- Introduction of the Fluorophenyl Group : This is achieved via nucleophilic aromatic substitution.
- Ether Linkage Formation : The ether linkage is formed by reacting the pyridazine derivative with an appropriate alkylating agent in the presence of a base.
The final structure features a thiazole moiety, which is critical for its biological activity.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique structural features, including the fluorophenyl group and thiazole ring, facilitate binding to these targets, modulating their activity. This modulation can lead to various biological effects, including anti-inflammatory and anticancer activities.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 10.5 | Apoptosis induction |
| Compound B | HT-29 | 8.7 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Initial qualitative screenings suggest moderate activity against several bacterial strains, with further quantitative assays revealing minimum inhibitory concentrations (MICs) that indicate potential as an antibacterial agent.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| E. faecalis | 32 |
| S. saprophyticus | 2 |
Case Studies
- In Vivo Studies : In vivo models have demonstrated that administration of this compound leads to a reduction in tumor size in xenograft models, indicating its potential as an anticancer therapeutic.
- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding affinities of the compound with target proteins, revealing strong interactions that correlate with observed biological activities.
Propiedades
IUPAC Name |
N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O2S/c1-15-21(31-23(26-15)17-5-3-2-4-6-17)22(29)25-13-14-30-20-12-11-19(27-28-20)16-7-9-18(24)10-8-16/h2-12H,13-14H2,1H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFCLGQCVOWTDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCOC3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













